molecular formula C13H17NO3 B1461584 2-(2-Phenylacetamido)pentanoic acid CAS No. 65415-01-2

2-(2-Phenylacetamido)pentanoic acid

Cat. No.: B1461584
CAS No.: 65415-01-2
M. Wt: 235.28 g/mol
InChI Key: KTTWUNXJQQFZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylacetamido)pentanoic acid (CAS 65415-01-2) is a high-purity chemical compound supplied for specialized research applications. This molecule features a phenylacetamide moiety linked to a pentanoic acid chain, a structural motif found in compounds investigated for their potential to inhibit key cancer-related pathways. Recent scientific studies on structurally related phenylacetyl pentanoic acid derivatives have highlighted their promise in oncology research, particularly for their potential dual inhibitory activity against Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8), two enzymes implicated in tumor progression and survival . In vitro evaluations of similar compounds have demonstrated effective cytotoxic properties against human leukemia cell lines, with mechanisms of action that include induction of reactive oxygen species (ROS) and DNA deformation . With a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol, this compound is intended for research purposes only . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-phenylacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-6-11(13(16)17)14-12(15)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTWUNXJQQFZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Analog Design

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of 2-(2-Phenylacetamido)pentanoic acid involves systematic modifications at its core moieties.

Modifications to the phenylacetamido portion of the molecule are a key strategy for structure-activity relationship (SAR) studies. These changes can influence the compound's interaction with biological targets.

Substitution on the Phenyl Ring: The introduction of various substituents onto the phenyl ring can alter the electronic and steric properties of the molecule. For example, the synthesis of derivatives with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, bromo) groups can be achieved. nih.govmdpi.com A general approach involves the coupling of a substituted phenylacetic acid with the amino group of the pentanoic acid derivative. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to create substituted phenylacetic acid precursors. mdpi.cominventivapharma.com For instance, coupling of a boronic acid with an alkyl halide has been used to generate ortho-substituted phenylacetic acid derivatives. inventivapharma.com

Amide Bond Modification: The amide linkage itself can be a target for modification. While less common, replacement of the amide bond with bioisosteres could be explored to alter the compound's stability and hydrogen bonding capacity.

A variety of substituted N-phenylacetamide derivatives have been synthesized to explore their biological activities. nih.gov These often involve reacting a substituted aniline (B41778) with an appropriate acylating agent. nih.gov

Table 1: Examples of Modifications on the Phenylacetamido Moiety

Modification TypeExample Substituent/ChangeSynthetic Strategy
Phenyl Ring SubstitutionMethyl, FluoroSuzuki coupling to form the substituted phenylacetic acid precursor. inventivapharma.com
Phenyl Ring SubstitutionChloro, Bromo, MethoxyUse of appropriately substituted phenylacetic acids in amide coupling reactions. nih.gov
Amide Bond BioisosteresN/AHypothetical replacement with esters or other functionalities.

The pentanoic acid portion of the molecule offers several sites for modification, primarily at the carboxylic acid group and along the alkyl chain.

Esterification and Amidation: The carboxylic acid can be converted into a variety of esters and amides. libretexts.org Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org Amide formation involves coupling the carboxylic acid with a primary or secondary amine, often using coupling reagents to activate the carboxyl group. nih.govresearchgate.net These modifications can significantly impact the compound's polarity, solubility, and ability to act as a prodrug.

Chain Length Variation: Although the parent compound is a pentanoic acid derivative, analogs with different alkyl chain lengths (e.g., butanoic, hexanoic acid derivatives) can be synthesized to probe the optimal chain length for biological activity.

Introduction of Unsaturation: The incorporation of double or triple bonds into the pentanoic acid chain can introduce conformational rigidity and alter the molecule's shape.

The synthesis of various esters and amides from carboxylic acids is a well-established area of organic chemistry, with numerous methods available. researchgate.netorganic-chemistry.org For example, diethyl chlorophosphate in pyridine (B92270) has been used for the direct synthesis of esters and amides from carboxylic acids. researchgate.net

Table 2: Examples of Modifications on the Pentanoic Acid Moiety

Modification TypeExample DerivativeSynthetic Method
EsterificationMethyl 2-(2-phenylacetamido)pentanoateReaction with methanol (B129727) in the presence of an acid catalyst. libretexts.org
AmidationN-Benzyl-2-(2-phenylacetamido)pentanamideCoupling with benzylamine (B48309) using a suitable coupling agent. nih.gov
Chain Length Variation2-(2-Phenylacetamido)butanoic acidSynthesis starting from 2-aminobutanoic acid.
Introduction of Unsaturation2-(2-Phenylacetamido)pent-4-enoic acidSynthesis from an unsaturated amino acid precursor.

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to introduce novel structural features and modulate biological activity.

Thiadiazole Derivatives: Thiadiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms, known for a wide range of biological activities. ontosight.ainih.govnih.gov Analogs of this compound can be synthesized where the phenyl ring is replaced by or linked to a thiadiazole ring. For example, N-(5-substituted-1,3,4-thiadiazol-2-yl) derivatives of related carboxylic acids have been prepared. rrpharmacology.ru The synthesis of imidazo[2,1-b] nih.govnih.govorganic-chemistry.orgthiadiazole derivatives often starts from 2-amino-1,3,4-thiadiazole (B1665364) precursors. plu.mx

Indole (B1671886) Derivatives: The indole nucleus is a prominent scaffold in many biologically active compounds. sigmaaldrich.com An indole ring can be incorporated by replacing the phenyl group of the phenylacetamido moiety with an indole-2-carbonyl or a related indole-containing group. For instance, 5-(1H-indole-2-carbonylamino)pentanoic acid has been reported. nih.gov The synthesis could involve the coupling of indole-2-carboxylic acid with the appropriate amino-pentanoic acid derivative. sigmaaldrich.com

Other Heterocycles: A variety of other heterocyclic systems, such as pyrimidines, quinoxalines, and pyridones, could also be incorporated to explore a wider chemical space. researchgate.netmdpi.commdpi.com

Table 3: Examples of Incorporated Heterocyclic Systems

HeterocycleExample Structure/DerivativeSynthetic Approach
1,3,4-Thiadiazole (B1197879)N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide (an analog)Introduction of a substituted amide group and a 1,3,4-thiadiazole domain. rrpharmacology.ru
Indole5-(1H-indole-2-carbonylamino)pentanoic acidCoupling of indole-2-carboxylic acid with an aminopentanoic acid derivative. nih.gov
Imidazo[2,1-b] nih.govnih.govorganic-chemistry.orgthiadiazoleSubstituted imidazo[2,1-b] nih.govnih.govorganic-chemistry.orgthiadiazolesReaction of 2-amino-1,3,4-thiadiazole derivatives with phenacyl bromides. plu.mx

Conjugation to larger molecules like peptides or polymers can improve the pharmacokinetic properties of a compound, such as its half-life and solubility.

Peptide Conjugation: The carboxylic acid group of this compound can be coupled to the N-terminus of a peptide or an amino acid side chain. nih.gov This can be achieved using standard peptide coupling chemistry. researchgate.net Such conjugation can target specific tissues or cells if the peptide sequence is a ligand for a particular receptor.

Poly(ethylene glycol) (PEG) Conjugation: PEGylation is a widely used technique to increase the hydrodynamic radius of small molecules, thereby reducing renal clearance and extending their circulation time. The carboxylic acid can be activated and reacted with an amino-terminated PEG chain.

Amino Acid Conjugates: Simple conjugation to single amino acids can also be used to modify the properties of the parent compound. For example, conjugation to glycine (B1666218) or other amino acids can alter solubility and transport characteristics.

Procedures for the site-specific conjugation of molecules to cysteine-containing peptides using bivalent linkers have been developed. nih.gov

Exploration of Novel Chemical Linkers and Functional Handles in Derivative Synthesis

The use of innovative linkers and functional handles is crucial for creating more complex and functionalized derivatives.

Bifunctional Linkers: Linkers with two different reactive groups can be used to connect this compound to another molecule, such as a peptide or a fluorescent tag. nih.gov For example, a linker with a maleimide (B117702) and an iodoacetyl group can be used for site-specific conjugation to cysteine residues. nih.gov

Click Chemistry Handles: The introduction of functional groups that can participate in "click" reactions, such as azides or alkynes, provides a highly efficient and specific method for conjugation.

Photocleavable Linkers: Incorporating a photocleavable linker allows for the controlled release of the parent compound upon exposure to light of a specific wavelength.

The development of novel resins and linkers is an active area of research in combinatorial chemistry. researchgate.net

Diversification Strategies for Libraries of this compound Derivatives

The creation of compound libraries is essential for high-throughput screening and the efficient exploration of SAR.

Combinatorial Chemistry: Combinatorial approaches, both in solution and on solid phase, can be used to rapidly generate a large number of derivatives. nih.gov This involves systematically combining different building blocks (e.g., various substituted phenylacetic acids and amino acid analogs).

Parallel Synthesis: Parallel synthesis techniques allow for the simultaneous synthesis of multiple compounds in separate reaction vessels. This is a common strategy for creating focused libraries around a lead compound.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules, often starting from a common scaffold. This can lead to the discovery of novel biological activities.

The use of multi-component reactions is a powerful tool in combinatorial chemistry for the rapid construction of diverse heterocyclic scaffolds. researchgate.net Peptoid synthesis methodologies, which involve a two-step process of acylation and displacement, are well-suited for creating libraries of N-substituted glycine oligomers and can be adapted for incorporating heterocyclic elements. researchgate.net

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Studies and Kinetic Analysis

Derivatives and analogs of 2-(2-phenylacetamido)pentanoic acid have been investigated as inhibitors of several classes of enzymes. The nature of this inhibition, whether it is competitive, non-competitive, or allosteric, provides insight into the compound's mechanism of action and its potential for therapeutic development.

Glutaminases: A significant body of research has focused on analogs of this compound as inhibitors of glutaminase, particularly the kidney-type (KGA) and glutaminase C (GAC) isoforms, which are crucial for the metabolism of cancer cells. The compound bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of GLS1 (KGA) with an IC50 of 0.16 μM. selleckchem.com BPTES and its analogs, including the clinical trial candidate CB-839, are part of a class of compounds that target the 'glutamine addiction' of cancer cells by inhibiting the conversion of glutamine to glutamate. nih.gov This inhibition has been shown to reduce the proliferation and survival of various cancer cells. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. mdpi.com While research on this compound itself as an HDAC inhibitor is limited, related structures containing a phenacetyl or phenylbenzoyl group have shown inhibitory activity. Specifically, phenacetyl hydroxamates and 2-phenylbenzoyl hydroxamates have been identified as selective inhibitors of HDAC7 over HDAC1. nih.gov The general structure of most HDAC inhibitors includes a zinc-binding group, a hydrophobic cap group, and a linker connecting them. nih.gov The phenyl group of these compounds can serve as the hydrophobic cap, interacting with amino acid residues at the entrance of the HDAC active site. nih.govglobethesis.com

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a key role in processes like tumor invasion and angiogenesis. researchgate.net A pentanoic acid derivative, (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid, has been identified as a potent inhibitor of MMP-2. nih.gov Enzyme inhibition assays showed that this compound exhibited 3-fold greater inhibition of MMP-2 compared to MMP-9. nih.gov Docking studies confirmed that the compound interacts with the MMP-2 target molecule. nih.gov

Aminopeptidase N/CD13: Aminopeptidase N (APN), also known as CD13, is a transmembrane zinc metallopeptidase that is upregulated in the tumor vasculature and is involved in angiogenesis and tumor growth. nih.gov Its inhibition is a therapeutic strategy for cancer. mdpi.com Known inhibitors of APN/CD13 include natural products like bestatin and synthetic compounds such as tosedostat. mdpi.comnih.gov However, there is currently no specific research in the reviewed literature identifying this compound or its direct derivatives as inhibitors of this enzyme.

Gcn5-related N-acetyltransferases (GNATs): The GNAT superfamily of enzymes catalyzes the transfer of an acetyl group from acetyl-coenzyme A to a wide range of substrates, including small molecules and proteins like histones. mdpi.comnih.gov These enzymes are involved in numerous cellular processes, from gene regulation to antibiotic resistance. nih.govfrontiersin.org While various inhibitors of GNATs have been studied, the current literature does not specify compounds with a this compound scaffold as inhibitors of this enzyme family. mdpi.comscbt.com

Penicillin Binding Proteins (PBPs): PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. wikipedia.org They are the primary targets of β-lactam antibiotics, which form an irreversible covalent bond with the enzyme's active site, leading to inactivation. wikipedia.orgnih.gov The search for novel PBP inhibitors is a key strategy to combat antibiotic resistance. plos.orgnih.gov However, known inhibitors are typically β-lactams or other structures such as peptide boronic acids, and there is no indication from the reviewed literature that this compound derivatives act as PBP inhibitors. researchgate.net

The inhibitory mechanism of BPTES on glutaminase C (GAC) serves as a prime example of allosteric modulation. BPTES does not bind to the active site but rather to an allosteric pocket at the dimer/dimer interface of the GAC tetramer. nih.gov This binding site is located near the enzyme's activation loop. The interaction of BPTES with this pocket traps the tetrameric enzyme in an inactive conformation, effectively preventing its catalytic function. nih.gov Serial room temperature crystallography has revealed that differences in the binding conformations of various BPTES analogs within this pocket correlate with their differential potencies. nih.gov For instance, one of the two bound BPTES molecules can adopt an extended, semi-linear, and highly flexible conformation. nih.gov

In contrast, inhibitors of HDACs and MMPs typically interact directly with the active site. For example, phenacetyl hydroxamates and 2-phenylbenzoyl hydroxamates bind to the Zn2+ ion in the catalytic site of HDAC7. nih.gov The potency of these inhibitors is influenced by interactions between their aromatic groups and hydrophobic residues like Phe679 and Phe738 within the active site. nih.gov

The inactivation of glutaminase by BPTES is a result of stabilizing an inactive conformation of the enzyme through allosteric binding, as described above. nih.gov This prevents the hydrolysis of glutamine to glutamate.

For other enzyme classes, inactivation by related compounds follows different mechanisms. The inhibition of MMPs often involves the chelation of the essential Zn2+ ion in the active site. nih.gov The pentanoic acid derivative identified as an MMP-2 inhibitor was shown through molecular docking to interact with the active site, leading to its inhibitory effect. nih.gov

The canonical mechanism for GNATs is typically a general acid/base mechanism. frontiersin.orgescholarship.org However, some members of this superfamily have been shown to use a nucleophilic serine residue and a hybrid ping-pong mechanism for catalysis. escholarship.org Inhibition of these enzymes would involve blocking this catalytic process, though specific examples involving phenylacetamido derivatives are not documented.

PBPs are typically inactivated by β-lactam antibiotics through the formation of a stable, covalent penicilloyl-enzyme complex, which blocks the normal transpeptidation reaction required for cell wall synthesis. wikipedia.orgplos.org

Cellular Pathway Modulation by this compound Derivatives

The inhibition of specific enzymes by these compounds leads to significant alterations in cellular signaling and metabolic pathways.

Metabolic Pathways: The inhibition of glutaminase by BPTES has profound effects on cancer cell metabolism. By blocking glutaminolysis, BPTES can decrease ATP levels and inhibit cell proliferation under aerobic conditions. researchgate.net Under hypoxic conditions, this inhibition can lead to cell death, as cancer cells become critically dependent on glutamine metabolism for survival and to alleviate oxidative stress. researchgate.net Metabolomic analyses have shown that tumor cells that survive glutaminase inhibition become more reliant on glycolysis and glycogen synthesis. pnas.orgpnas.org This has led to strategies combining glutaminase inhibitors with drugs like metformin, which targets glucose metabolism, to achieve greater tumor reduction. pnas.orgpnas.org

Apoptosis and Cell Invasion: The pentanoic acid derivative that inhibits MMP-2 has been shown to induce apoptosis in the K562 chronic myeloid leukemia cell line. nih.gov The cytotoxic effect, with an IC50 value of 17.9 ± 0.01 μM after 48 hours, was accompanied by cell cycle arrest and was apoptotic in nature. nih.gov Furthermore, the compound exhibited dose-dependent anti-invasive activity and induced the downregulation of MMP-2 expression, which is linked to its anti-invasive and apoptotic effects. nih.gov In general, polyphenols and other antioxidants can inhibit MMPs by downregulating reactive oxygen species (ROS), which in turn suppresses signaling pathways like NF-κB that promote MMP gene expression. nih.gov

While the core structure of the compound is this compound, which features a phenyl group rather than an indole (B1671886), the principles of aromatic interactions are relevant. In the case of HDAC7 inhibitors like 2-phenylbenzoyl hydroxamates, the aromatic phenyl group interacts with phenylalanine residues at the active site, enhancing potency. nih.gov

For context, the indole nucleus is a prominent scaffold in many biologically active molecules. Indole derivatives are known to mimic peptide structures and bind reversibly to various enzymes. The indole ring can participate in crucial binding interactions, such as pi-stacking and hydrogen bonding, which are key to their biological activities. For instance, in some dual B-Raf/EGFR inhibitors, a 2-phenyl indole moiety can stack with a phenylalanine residue and form hydrogen bonds, contributing to the compound's inhibitory effect.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For this compound, this involves understanding how alterations to the phenylacetamido group and the pentanoic acid moiety affect its biological functions.

The biological activity of N-acyl amino acids, such as this compound, is significantly influenced by the nature of both the acyl group and the amino acid chain.

Modifications to the Phenylacetamido Group:

The phenylacetamido portion of the molecule plays a critical role in its interaction with biological targets. Modifications to the phenyl ring can lead to substantial changes in activity. For instance, the introduction of substituents on the phenyl ring can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to receptors or enzymes. Studies on analogous N-benzylacetamide and 3-(phenylamino)propanamide derivatives have demonstrated that specific substitutions on the phenyl ring can significantly impact their anticonvulsant activity woarjournals.org. While direct studies on this compound are limited, it is plausible that the addition of electron-withdrawing or electron-donating groups, as well as bulky substituents, could modulate its biological profile.

Modifications to the Pentanoic Acid Moiety:

Furthermore, the amino acid side chain's structure can affect how the molecule is recognized and transported by cellular systems. The chemical structure of the side chain in polyglutamic and polyaspartic acid brushes has been shown to influence their interaction with surfaces, highlighting the importance of the side chain's length and flexibility nih.gov.

The following table summarizes the general trends observed in the structure-activity relationships of related N-acyl amino acids:

Molecular MoietyModificationGeneral Impact on Biological Activity
Phenylacetamido Group Substitution on the phenyl ringCan modulate activity by altering electronic and steric properties. The nature and position of the substituent are critical.
Pentanoic Acid Moiety Altering the length of the alkyl chainCan significantly affect potency. Optimal chain length is often required for maximal activity.
Pentanoic Acid Moiety Branching of the alkyl chainCan influence binding affinity and selectivity for biological targets.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, as biological systems, such as enzymes and receptors, are themselves chiral. The different spatial arrangements of atoms in stereoisomers can lead to significant differences in their pharmacological and toxicological profiles amazonaws.com.

The central carbon of the pentanoic acid moiety in this compound is a chiral center, meaning the compound can exist as two enantiomers: (R)-2-(2-phenylacetamido)pentanoic acid and (S)-2-(2-phenylacetamido)pentanoic acid. The biological activity of these enantiomers is often not identical. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects amazonaws.com.

Enzymes, which are common drug targets, frequently exhibit a high degree of stereospecificity, meaning they preferentially bind to and act upon one stereoisomer over another youtube.com. This selectivity is due to the specific three-dimensional structure of the enzyme's active site, which can accommodate one enantiomer more favorably than the other youtube.com. For instance, enzymes involved in the metabolism of amino acids often show a strong preference for the L-form (the S-enantiomer for most amino acids) acs.org.

While specific studies on the stereoisomers of this compound are not widely available, research on other chiral N-acyl amino acids and related compounds consistently demonstrates the importance of stereochemistry. For example, in a study of farrerol enantiomers, significant differences were observed in their pharmacokinetic behaviors and binding affinities to protein targets nih.gov.

The table below illustrates the potential differences in biological activity that could arise from the stereoisomers of this compound, based on general principles of stereochemistry in drug action.

StereoisomerPotential Biological ActivityRationale
(S)-2-(2-Phenylacetamido)pentanoic acid Potentially higher biological activityEnzymes and receptors often have a preference for the naturally occurring L-amino acid configuration (S-enantiomer).
(R)-2-(2-Phenylacetamido)pentanoic acid Potentially lower or different biological activityThe spatial arrangement may not be optimal for binding to the target site, leading to reduced or altered effects.

Metabolic Investigations in Vitro Studies

In Vitro Enzymatic Metabolism Pathways

The enzymatic metabolism of 2-(2-Phenylacetamido)pentanoic acid in vitro is hypothesized to proceed primarily through the hydrolysis of its amide linkage, a common pathway for N-acyl amino acids. This initial cleavage would yield phenylacetic acid and the amino acid 2-aminopentanoic acid, also known as norvaline. Subsequent conjugation reactions are then anticipated.

While direct evidence for the involvement of phenylacetyltransferase and glutamine N-acetyltransferase in the metabolism of this compound is not available, the metabolism of its likely primary metabolite, phenylacetic acid, is well-documented. In plants, it is known that GRETCHEN HAGEN 3 (GH3) proteins, which form amino acid amides with indole-3-acetic acid (IAA), can also utilize phenylacetic acid as a substrate in vitro. oup.com Furthermore, the glucosyltransferase UGT84B1 has been shown to form phenylacetyl-glucose in vitro. biorxiv.org

In mammalian systems, phenylacetic acid is known to be conjugated with glutamine. This reaction is catalyzed by phenylacetyl-CoA:L-glutamine α-N-phenylacetyltransferase. The scheme of enzymatic hydrolysis can lead to the formation of an amino acid with a free amino group and phenylacetic acid. nih.gov

Table 1: Enzymes Involved in the Potential Metabolism of this compound and its Metabolites
EnzymeSubstrate(s)Product(s)Organism/System
BenzylpenicillinacylaseN-phenylacetyl-α-methyl-α-amino acidsCorresponding amino acid + Phenylacetic acidEscherichia coli
Penicillin AcylaseN-phenylacetyl amino acid derivativesCorresponding amino acid + Phenylacetic acidEscherichia coli
GRETCHEN HAGEN 3 (GH3) proteinsPhenylacetic acid, Amino acidsPhenylacetyl-amino acid amidesPlants (in vitro)
UGT84B1Phenylacetic acid, UDP-glucosePhenylacetyl-glucosePlants (in vitro)
Phenylacetyl-CoA:L-glutamine α-N-phenylacetyltransferasePhenylacetyl-CoA, L-glutaminePhenylacetylglutamine, CoAMammalian liver

Based on analogous compounds, the primary in vitro metabolites of this compound are expected to be phenylacetic acid and 2-aminopentanoic acid (norvaline).

Recent studies on the metabolism of phenylacetic acid in plants have successfully identified several novel conjugates. These include phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), phenylacetyl-valine (PAA-Val), and phenylacetyl-glucose (PAA-glc). biorxiv.org The formation of these conjugates in planta was confirmed through feeding experiments with exogenous phenylacetic acid. biorxiv.org In human cancer patients receiving phenylbutyrate, a prodrug of phenylacetate (B1230308), the disposition of phenylacetate and its major metabolite, phenylacetylglutamine, has been characterized. nih.gov

Norvaline, the other potential primary metabolite, is a non-proteinogenic amino acid known to be an inhibitor of the enzyme arginase. lifetein.commedchemexpress.com While its detailed metabolic fate following the hydrolysis of the parent compound is not fully elucidated, it is known to be involved in the branched-chain amino acid biosynthetic pathway in microorganisms like E. coli. lifetein.com

Table 2: Potential In Vitro Metabolites of this compound and Their Precursors
Putative MetabolitePrecursor CompoundMetabolic Reaction
Phenylacetic acidThis compoundHydrolysis
2-Aminopentanoic acid (Norvaline)This compoundHydrolysis
Phenylacetyl-leucinePhenylacetic acidAmide conjugation
Phenylacetyl-phenylalaninePhenylacetic acidAmide conjugation
Phenylacetyl-valinePhenylacetic acidAmide conjugation
Phenylacetyl-glucosePhenylacetic acidGlucoside conjugation
PhenylacetylglutaminePhenylacetic acidAmide conjugation

Microbial Metabolism in In Vitro Systems

The microbial metabolism of this compound is likely initiated by the cleavage of the amide bond, a reaction catalyzed by various microbial enzymes.

Microorganisms are known to produce acylases that can hydrolyze N-acyl amino acids. For instance, benzylpenicillinacylase from Escherichia coli has been shown to hydrolyze N-phenylacetyl-α-methyl-α-amino acids. nih.gov Similarly, bacterial strains such as Variovorax paradoxus produce acylases that cleave the amide bond of N-acyl homoserine lactones, releasing a fatty acid and the homoserine lactone ring. nih.govfrontiersin.org This suggests that microbial communities could degrade this compound into phenylacetic acid and norvaline.

Once formed, phenylacetic acid is a central intermediate in the microbial degradation of various aromatic compounds. nih.gov The aerobic degradation of phenylacetic acid typically proceeds through its conversion to phenylacetyl-CoA, followed by epoxidation of the aromatic ring by a multicomponent monooxygenase system (PaaABCDE). nih.gov

A study using the microcystin-degrading bacterial strain B-9, which is similar to Sphingosinicella microcystinivorans, demonstrated that this strain can degrade amino acid-containing compounds. nih.gov It was shown to hydrolyze ochratoxin A into ochratoxin α and L-phenylalanine, indicating its ability to cleave amide bonds. nih.gov

The presence of this compound could influence microbial communities. The degradation of N-acyl homoserine lactones (AHLs), which are quorum-sensing signal molecules in many Gram-negative bacteria, by microbial acylases is a well-known example of quorum quenching. nih.govfrontiersin.org Since this compound is an N-acyl amino acid, it is plausible that its degradation by microbial acylases could interfere with bacterial quorum sensing.

Bacteria isolated from penicillin-contaminated environments have been found to possess AHL-degrading capabilities. nih.govfrontiersin.org This suggests that environments with a history of exposure to related compounds may harbor microbial communities enriched with enzymes capable of transforming this compound. The degradation of this compound could, in turn, provide carbon and nitrogen sources for the microbial community, thus shaping its composition and metabolic activity.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the identity and structure of 2-(2-Phenylacetamido)pentanoic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose. A chemical supplier of this compound indicates the availability of NMR, HPLC, and LC-MS data for this compound, underscoring the standard nature of these techniques for its characterization. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be utilized.

¹H NMR Spectroscopy would reveal the number of different types of protons, their connectivity, and their chemical environment. The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the phenylacetyl moiety, the methine proton at the chiral center of the pentanoic acid backbone, the methylene protons of the pentyl chain, and the terminal methyl group protons. The carboxylic acid proton would appear as a broad singlet at a characteristic downfield shift. youtube.comchegg.com The splitting patterns (e.g., triplets, multiplets) of these signals would confirm the arrangement of neighboring protons. youtube.com

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. hmdb.cawisc.edu The spectrum for this compound would display signals corresponding to the carboxyl carbon, the amide carbonyl carbon, the carbons of the aromatic ring, and the individual carbons of the pentanoic acid chain. chemicalbook.comchemicalbook.com

Illustrative Predicted NMR Data for this compound Note: The following table is a prediction based on standard chemical shift values and data from structurally related compounds, as specific experimental data for this compound is not publicly available.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)170 - 180
Amide (-NH-)7.5 - 8.5 (d)N/A
Phenyl (-C₆H₅)7.2 - 7.4 (m)127 - 135
Amide Carbonyl (-C=O)N/A170 - 175
Phenylacetyl Methylene (-CH₂-)~3.6 (s)40 - 45
Alpha-Carbon (-CH-)~4.5 (m)50 - 60
Pentyl Chain (-CH₂-)1.3 - 1.9 (m)20 - 40
Terminal Methyl (-CH₃)~0.9 (t)10 - 15

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound (C₁₃H₁₇NO₃), the expected monoisotopic mass is approximately 235.12 Da. In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured. Further fragmentation (tandem MS or MS/MS) would yield smaller, characteristic ions, helping to confirm the structure. For instance, cleavage of the amide bond or loss of the carboxylic acid group would produce predictable fragment ions. Mass spectra of related compounds, such as esters of pentanoic acid, are available in databases like the NIST WebBook and can provide insight into likely fragmentation pathways. nist.govnist.gov

Chromatographic Separation and Detection Methods for Organic Acids

Chromatographic techniques are essential for isolating this compound from reaction mixtures or biological matrices and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of organic acids. cipac.org A reversed-phase (RP-HPLC) method would be the most common approach for a compound like this compound.

Methodology : A typical RP-HPLC setup would use a C18 column. pensoft.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control the pH. cipac.orgpensoft.net Isocratic or gradient elution could be employed to achieve optimal separation. pensoft.net

Detection Modes :

UV Detection : The presence of the phenyl group in this compound makes it amenable to UV detection, typically in the range of 210-260 nm. science.gov

Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for simultaneous separation and mass identification. This is particularly useful for analyzing complex mixtures. sielc.com For MS-compatible methods, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Electroconductivity Detection : This mode is suitable for ionic species like carboxylic acids. To enhance sensitivity, a post-column pH buffer is often added to promote the dissociation of the organic acid before it enters the detector.

Illustrative HPLC Method Parameters Note: This table presents a potential starting point for method development, based on validated methods for similar N-acyl amino acids and organic acids. pensoft.netscience.gov

Parameter Condition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Isocratic or Gradient (e.g., 50:50 A:B)
Flow Rate 1.0 mL/min
Detection UV at ~225 nm or Mass Spectrometry (ESI)
Column Temperature 30 °C

For separating this compound from other ionic or highly polar compounds, ion chromatography techniques are highly effective.

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. ucl.ac.uk Since this compound is an N-acylated amino acid, it possesses a net negative charge at neutral or alkaline pH due to its carboxyl group. altabioscience.com This allows it to bind to an anion exchange resin. ucl.ac.uk Elution is typically achieved by changing the pH or by increasing the concentration of a competing salt in the mobile phase. ucl.ac.uk IEX is a robust method for purifying amino acids and their derivatives. altabioscience.com193.16.218pickeringlabs.com

Ion Exclusion Chromatography (IEC) is a mode of HPLC that separates ionized solutes from non-ionized or partially ionized ones. diaion.com The stationary phase is typically a strongly acidic cation exchange resin. Strong acids are repelled by the stationary phase and elute quickly, while weak acids like carboxylic acids can penetrate the resin pores and are retained longer, allowing for their separation. diaion.com This technique is particularly well-suited for separating organic acids from complex aqueous samples. diaion.com

X-ray Crystallography for Protein-Ligand Complex Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. nih.gov While it can be used to determine the structure of a small molecule like this compound itself, its most powerful application in a biological context is to resolve the structure of the compound when it is bound to a protein target. nih.govspringernature.com

This technique would be employed if this compound were being investigated as an enzyme inhibitor or a ligand for a receptor. The process involves co-crystallizing the protein with the compound and then exposing the resulting crystal to an X-ray beam. The diffraction pattern produced is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.gov

This analysis provides precise details about the binding mode, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its protein partner. peakproteins.com Such information is invaluable for structure-based drug design. nih.gov Currently, there are no publicly available crystal structures of this compound in a complex with a protein.

Computational Chemistry and in Silico Modeling

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals from their molecular structure. These models are built by finding a statistically significant correlation between a set of molecular descriptors and a specific property. For 2-(2-Phenylacetamido)pentanoic acid and its derivatives, QSPR can be employed to predict a wide range of characteristics, including biological activity, toxicity, and pharmacokinetic profiles.

A hypothetical QSPR study could be designed to explore the influence of structural modifications on a particular biological endpoint, such as inhibitory activity against a specific enzyme. In such a study, a series of derivatives of this compound would be synthesized or computationally generated. For each derivative, a set of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated. These descriptors would then be correlated with the experimentally determined or predicted biological activity to develop a QSPR model.

The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further research and development efforts. The predictive power of a QSPR model is typically assessed through statistical validation techniques, including internal and external validation.

Table 1: Hypothetical QSPR Data for Derivatives of this compound

Compound IDR-group ModificationPredicted logPPredicted Molar RefractivityPredicted Biological Activity (IC50, µM)
1 -H (Parent Compound)2.1568.415.2
2 -Cl (para-chloro)2.8573.58.7
3 -OCH3 (para-methoxy)2.0572.112.5
4 -NO2 (para-nitro)2.2072.95.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. Given the structural similarity of this compound to the side chain of penicillin G, a plausible target for molecular docking studies is Penicillin G acylase (PGA). nih.govtandfonline.com This enzyme is known to hydrolyze the phenylacetyl group from various compounds. tandfonline.com

A molecular docking study could be performed using the crystal structure of Escherichia coli Penicillin G acylase (PDB ID: 1GK9) to investigate the binding of this compound and its derivatives. rcsb.org The docking results would provide insights into the key amino acid residues involved in the binding and the potential for these compounds to act as substrates or inhibitors. The binding affinity is often estimated by a scoring function, which calculates a value representing the strength of the interaction.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more detailed picture of the binding stability and the conformational changes that may occur upon ligand binding. researchgate.netwikipedia.org

Table 2: Hypothetical Molecular Docking Results for this compound Derivatives with Penicillin G Acylase (PDB: 1GK9)

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
1 -7.8SerB1, PheB24, ArgB263Hydrogen bond, Pi-Pi stacking
2 -8.5SerB1, PheB24, TrpB71Hydrogen bond, Halogen bond
3 -8.1SerB1, AsnB241, PheA146Hydrogen bond, van der Waals
4 -9.2SerB1, AsnB241, ArgB263Hydrogen bond, Electrostatic

Note: The data in this table is hypothetical and for illustrative purposes only.

Product-Based Transition-State Modeling (PBTSM) for Elucidating Enzymatic Catalysis Mechanisms

Product-Based Transition-State Modeling (PBTSM) is a computational approach used to study the mechanism of enzyme-catalyzed reactions. It involves modeling the structure of the transition state of a reaction based on the structure of the product. This method is particularly useful for understanding how enzymes stabilize the transition state and accelerate the reaction rate.

For this compound, PBTSM could be applied to elucidate the mechanism of its hydrolysis by an amidohydrolase, such as Penicillin G acylase. wikipedia.org The reaction involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the amide bond, leading to the formation of a tetrahedral intermediate. wikipedia.org This intermediate is a high-energy species that resembles the transition state of the reaction.

By modeling the structure of this tetrahedral intermediate within the active site of the enzyme, PBTSM can provide valuable information about the specific interactions that stabilize the transition state. These interactions may include hydrogen bonds, electrostatic interactions, and steric complementarity. Understanding these interactions is crucial for the design of potent enzyme inhibitors.

Prediction of Molecular Descriptors and Theoretical Properties for Derivatives

The prediction of molecular descriptors is a fundamental aspect of in silico drug discovery, providing insights into a compound's potential pharmacokinetic properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent relative to a polar solvent. It is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. These parameters can be readily calculated for this compound and its derivatives using various computational tools.

The Caco-2 and Madin-Darby canine kidney (MDCK) cell lines are widely used in vitro models for predicting the intestinal absorption and blood-brain barrier permeability of drug candidates, respectively. nih.gov Computational models can be used to predict the apparent permeability coefficient (Papp) of compounds in these cell-based assays, providing an early indication of their potential oral bioavailability and central nervous system penetration.

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), can significantly influence its distribution and elimination. In silico models can predict the percentage of a compound that will be bound to plasma proteins, which is valuable information for designing and interpreting in vitro and in vivo studies.

Table 3: Predicted Physicochemical and ADME Properties of this compound and its Derivatives

Compound IDPredicted logPPredicted TPSA (Ų)Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted MDCK Permeability (Papp, 10⁻⁶ cm/s)Predicted Plasma Protein Binding (%)
1 2.1566.4ModerateModerate>90
2 2.8566.4HighHigh>95
3 2.0575.6ModerateModerate>90
4 2.20112.2LowLow>95

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of 2 2 Phenylacetamido Pentanoic Acid As a Chemical Probe and Building Block in Advanced Chemical Biology

The compound 2-(2-phenylacetamido)pentanoic acid, a derivative of the amino acid norvaline, possesses structural features that make it a molecule of interest for applications in chemical biology. Its phenylacetamido group is a key structural motif found in various biologically active molecules, and its carboxylic acid function provides a versatile handle for chemical modification. These characteristics allow it to serve as a foundation for designing sophisticated tools to study biological systems and as a component in the assembly of more complex molecules.

Q & A

Q. What are the established synthetic routes for 2-(2-phenylacetamido)pentanoic acid, and what reaction conditions are critical for high yield?

The synthesis typically involves coupling phenylacetic acid derivatives with amino-pentanoic acid precursors. A common method includes:

  • Step 1 : Activation of phenylacetic acid as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Step 2 : Amide bond formation with 5-aminopentanoic acid in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Step 3 : Purification via silica gel chromatography (hexanes/ethyl acetate gradients) or recrystallization .
    Critical Conditions : Strict anhydrous conditions during acylation, controlled pH during coupling (pH 7–9), and inert atmosphere (N₂/Ar) to prevent oxidation. Yields range from 29% to 91%, depending on substituent steric effects and purification efficiency .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Key NMR signals include:

  • ¹H NMR :
    • δ 7.2–7.4 ppm (m, 5H, aromatic protons).
    • δ 3.7–3.8 ppm (s, 2H, CH₂ adjacent to the amide carbonyl).
    • δ 2.1–2.8 ppm (m, 4H, pentanoic acid backbone CH₂ groups).
    • δ 1.5–1.7 ppm (m, 4H, remaining CH₂ groups).
  • ¹³C NMR :
    • ~172 ppm (amide carbonyl), ~175 ppm (carboxylic acid carbonyl).
    • Aromatic carbons at ~128–135 ppm.
      Cross-peaks in 2D NMR (e.g., HSQC, HMBC) verify connectivity between the phenylacetamido group and the pentanoic acid backbone .

Q. What are the common functional group transformations possible for this compound?

  • Oxidation : The pentanoic acid chain can be oxidized to form ketones or aldehydes using KMnO₄ or CrO₃.
  • Reduction : The amide group can be reduced to an amine with LiAlH₄, though this may require protecting the carboxylic acid .
  • Esterification : The carboxylic acid can be converted to esters (e.g., methyl ester) using methanol/H⁺ or diazomethane .

Q. What biological roles or pathways involve this compound derivatives?

Derivatives act as:

  • HDAC inhibitors : Modulating histone deacetylase activity in leukemia cells (e.g., santacruzamate A derivatives) .
  • Microbial metabolites : Biomarkers for gut microbiota metabolism, linked to phenylacetylglutamine pathways .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields in amide bond formation?

  • Troubleshooting Low Yields :
    • Use coupling agents (e.g., HATU, EDCI) to enhance reaction efficiency.
    • Employ microwave-assisted synthesis to reduce reaction time and improve purity.
    • Introduce protecting groups (e.g., tert-butyl esters) for the carboxylic acid to prevent side reactions .
  • Analytical Validation : Monitor reaction progress via TLC or LC-MS to identify intermediates or byproducts .

Q. How should contradictory data on biological activity (e.g., HDAC inhibition vs. cytotoxicity) be resolved?

  • Dose-Response Studies : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from general toxicity.
  • Mechanistic Profiling : Use RNA-seq or proteomics to confirm HDAC pathway modulation versus off-target effects.
  • Structural Analog Comparison : Synthesize derivatives with modified phenyl or amide groups to isolate pharmacophores responsible for activity .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies for this compound?

  • Variable Substituents :
    • Modify the phenyl ring (e.g., electron-withdrawing groups like NO₂ or electron-donating groups like OCH₃) to assess electronic effects.
    • Alter the pentanoic acid chain length or introduce branching to probe steric tolerance.
  • Assay Selection : Prioritize in vitro enzymatic assays (e.g., HDAC1-3 inhibition) followed by cell-based viability assays (e.g., CCK-8 in leukemia models) .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • HPLC Methods : Use a C18 column with mobile phase methanol/water (70:30) + 0.1% TFA, monitoring at 254 nm.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out adducts .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • Detection Sensitivity : Employ LC-MS/MS with multiple reaction monitoring (MRM) for trace-level quantification.
  • Internal Standards : Deuterated analogs (e.g., d₅-phenylacetamido) correct for recovery variability .

Q. How can computational methods aid in predicting the metabolic fate of this compound?

  • In Silico Tools :
    • Use Schrödinger’s QikProp to predict logP, solubility, and metabolic sites.
    • Apply CypReact or GLORYx to simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation).
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.